molecular formula C16H14N4O3S B2636363 2,4-dihydroxy-5,6-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)nicotinamide CAS No. 1788681-40-2

2,4-dihydroxy-5,6-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)nicotinamide

Cat. No.: B2636363
CAS No.: 1788681-40-2
M. Wt: 342.37
InChI Key: AGYMWZPXDPBSMW-UHFFFAOYSA-N
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Description

2,4-dihydroxy-5,6-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)nicotinamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-5,6-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)nicotinamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a suitable thioamide with a halogenated pyridine derivative under basic conditions. The nicotinamide moiety can be introduced via a coupling reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-dihydroxy-5,6-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of nitro groups can produce amines.

Scientific Research Applications

2,4-dihydroxy-5,6-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)nicotinamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-5,6-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets. The thiazole and pyridine rings can bind to active sites of enzymes or receptors, modulating their activity. This compound may inhibit enzyme function by blocking substrate access or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dihydroxy-5,6-dimethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)nicotinamide
  • 2,4-dihydroxy-5,6-dimethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)nicotinamide

Uniqueness

The unique structural features of 2,4-dihydroxy-5,6-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)nicotinamide, such as the specific positioning of the pyridine ring, confer distinct chemical and biological properties. This compound may exhibit different binding affinities and selectivities compared to its analogs, making it a valuable candidate for targeted research and development.

Properties

IUPAC Name

4-hydroxy-5,6-dimethyl-2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-8-9(2)18-14(22)12(13(8)21)15(23)20-16-19-11(7-24-16)10-4-3-5-17-6-10/h3-7H,1-2H3,(H2,18,21,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYMWZPXDPBSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=C1O)C(=O)NC2=NC(=CS2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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